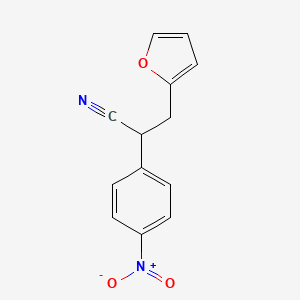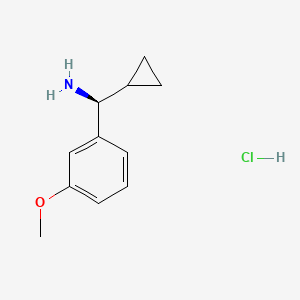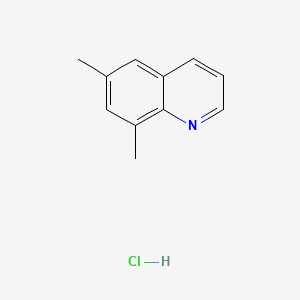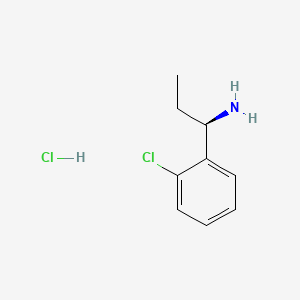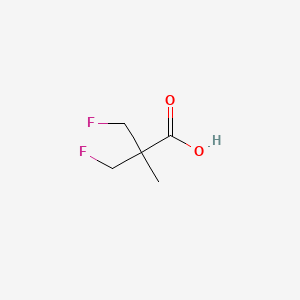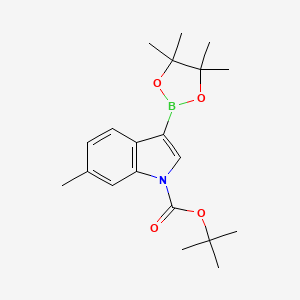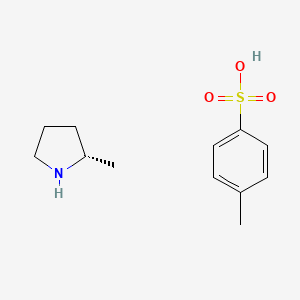
(S)-2-Methylpyrrolidine 4-methylbenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-Methylpyrrolidine 4-methylbenzenesulfonate, also known as MMPMS, is a chiral sulfonate salt that has been widely used in the fields of medicinal chemistry and synthetic organic chemistry. It is a white solid with a melting point of 208-210°C and is soluble in water and methanol. MMPMS has been used as a reagent in the synthesis of various chiral molecules, as well as in the production of pharmaceuticals and other compounds. In addition, it has been used in the preparation of a wide range of organic compounds, including pharmaceuticals, and has been found to be useful in the development of new drugs.
Applications De Recherche Scientifique
Photocatalysis and Environmental Applications
Recent studies have explored the utility of sulfonate derivatives, similar to "(S)-2-Methylpyrrolidine 4-methylbenzenesulfonate," in environmental applications, particularly in photocatalysis. Sulfonate groups play a pivotal role in the design of photocatalytic materials due to their ability to enhance the adsorption and degradation of organic pollutants. For instance, TiO2/porous adsorbents modified with sulfonate groups have shown increased efficiency in removing contaminants from water and air through enhanced photocatalytic activity (MiarAlipour et al., 2018). This application underscores the importance of sulfonate derivatives in developing advanced materials for environmental remediation.
Analytical Chemistry and Antioxidant Activity Determination
In analytical chemistry, sulfonate compounds, akin to "(S)-2-Methylpyrrolidine 4-methylbenzenesulfonate," are employed in methodologies for determining antioxidant activity. These compounds often serve as standards or reactants in assays designed to evaluate the antioxidant capacity of various substances. The presence of the sulfonate group contributes to the stability and reactivity of these compounds, making them suitable for use in complex analytical methods (Munteanu & Apetrei, 2021). The application of sulfonate derivatives in antioxidant activity assays highlights their significance in research aimed at understanding the antioxidative properties of materials.
Sulfonamide-Based Medicinal Chemistry
Although the direct application of "(S)-2-Methylpyrrolidine 4-methylbenzenesulfonate" in medicinal chemistry was not found in the available literature, sulfonamide derivatives, in general, have been extensively studied for their therapeutic potential. Research in this domain emphasizes the structural modifications of sulfonamide derivatives to develop new antimicrobial, anticancer, and anti-inflammatory agents. These studies showcase the broad spectrum of bioactivities that sulfonamide derivatives can exhibit, underscoring their importance in the discovery of new drugs and therapeutic agents (Shichao et al., 2016). This perspective highlights the potential of sulfonamide derivatives, including those related to "(S)-2-Methylpyrrolidine 4-methylbenzenesulfonate," in contributing to the advancement of medicinal chemistry.
Propriétés
IUPAC Name |
4-methylbenzenesulfonic acid;(2S)-2-methylpyrrolidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S.C5H11N/c1-6-2-4-7(5-3-6)11(8,9)10;1-5-3-2-4-6-5/h2-5H,1H3,(H,8,9,10);5-6H,2-4H2,1H3/t;5-/m.0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXYDRZKLQBDQTN-ZSCHJXSPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN1.CC1=CC=C(C=C1)S(=O)(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCCN1.CC1=CC=C(C=C1)S(=O)(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70656937 |
Source


|
| Record name | 4-Methylbenzene-1-sulfonic acid--(2S)-2-methylpyrrolidine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70656937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-Methylpyrrolidine 4-methylbenzenesulfonate | |
CAS RN |
1212353-38-2 |
Source


|
| Record name | 4-Methylbenzene-1-sulfonic acid--(2S)-2-methylpyrrolidine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70656937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


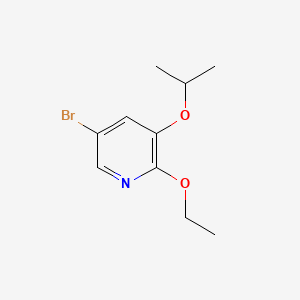
![7-bromo-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B567964.png)

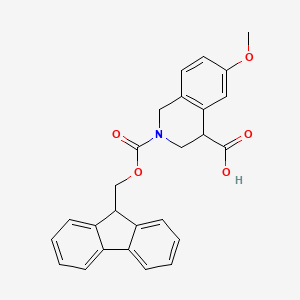
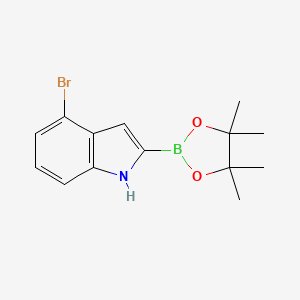
![4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B567969.png)
